molecular formula C5H7NO3 B555521 D-Pyroglutamic acid CAS No. 4042-36-8

D-Pyroglutamic acid

Número de catálogo B555521
Número CAS: 4042-36-8
Peso molecular: 129,12 g/mole
Clave InChI: ODHCTXKNWHHXJC-GSVOUGTGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-Pyroglutamic acid, also known as 5-oxo-D-proline, is a metabolite of D-glutamate . It is formed from D-glutamate by D-glutamate cyclase . The levels of D-pyroglutamic acid are increased in the urine of patients with nascent metabolic syndrome and the plasma of patients with end-stage renal disease .


Molecular Structure Analysis

D-Pyroglutamic acid is formed by the dehydration between the α-NH2 group and the γ-hydroxyl group of glutamic acid to form an intramolecular amide bond . It can also be formed by the loss of an amide group in the glutamine molecule .


Physical And Chemical Properties Analysis

D-Pyroglutamic acid has a molecular weight of 129.11 g/mol . It is soluble in water . The compound appears as white to yellow crystals .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Biochemistry and Pharmacology

Summary of the Application

D-Pyroglutamic acid (pGlu) has been found to inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease . These enzymes are associated with several important clinical conditions in humans .

Methods of Application

The inhibitory actions of pGlu against PDE5A1, ACE, and urease were ascertained using a radioactivity-based assay, a spectrophotometric-based assay, and an Electrospray Ionization-Mass Spectrometry-based method, respectively .

Results or Outcomes

The results showed that pGlu potently suppressed the activity of PDE5A1 with a half-maximal inhibitory concentration (IC50) of 5.23 µM, compared with that of the standard drug sildenafil citrate (IC50 = 7.14 µM) . Moreover, pGlu at a concentration of 20 µg/mL was found to efficiently inhibit human ACE with 98.2% inhibition . The urease-catalyzed reaction was also remarkably inactivated by pGlu and standard acetohydroxamic acid with IC50 values of 1.8 and 3.9 µM, respectively .

Antinociceptive Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Newly synthesized short peptides of γ-aminobutyric acid (GABA) with pyroglutamate (pGlu) have been investigated for their antinociceptive activity . The peptides include pyroglutamyl GABA (pGlu-GABA), pyroglutamyl GABA ethyl ester (pGlu-GABA ethyl ester), and pyroglutamyl diGABA (pGlu-GABA-GABA) .

Methods of Application

The peptides were administered to rats in a dose of 20 mg/kg separately and in combination with pregabalin, in the same dose . The tail flick test was used to assess the antinociceptive activity .

Results or Outcomes

Intraperitoneal administration of all the investigated substances exhibited antinociceptive activity, leading to an increase in the tail flick latency time . The maximum value of the tail flick latency for all peptides was manifested after 90 min of administration and was higher compared to the same characteristics in the control group .

DNA Synthesis Stimulation

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

D-Pyroglutamic acid has been identified as a potent stimulator of DNA synthesis in rat primary hepatocytes . This suggests a potential role for D-Pyroglutamic acid in promoting cell growth and regeneration .

Methods of Application

The active molecules from human placental extracts were purified and identified by liquid chromatography–mass spectrometry (LC–MS) . The signaling pathways through which these active constituents induce DNA synthesis in rat primary hepatocytes were investigated .

Results or Outcomes

The study showed that D-Pyroglutamic acid promotes DNA synthesis in rat primary hepatocytes . Although the therapeutic efficacy of D-Pyroglutamic acid in vivo as a treatment for hepatic failure is not well established, these results suggest a role of D-Pyroglutamic acid as a pharmacological agent to induce hepatocyte growth .

Synthesis of Bioactive Molecules

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

D-Pyroglutamic acid is a privileged asymmetric precursor for the synthesis of a variety of molecules such as Angiotensin-Converting Enzyme (ACE) inhibitors, angiotensin II receptor subtypes (AT-1 receptor antagonists), as well as bioactive natural products . It also constitutes essential structural units of many bioactive natural products .

Methods of Application

The synthesis of these bioactive molecules involves the use of D-Pyroglutamic acid as a starting material . The specific synthetic procedures would depend on the target molecule .

Results or Outcomes

The use of D-Pyroglutamic acid as a precursor has enabled the efficient synthesis of a variety of bioactive molecules . These molecules have potential applications in the treatment of various health conditions .

Inhibition of Enzymatic Actions

Specific Scientific Field

Biochemistry and Pharmacology

Summary of the Application

D-Pyroglutamic acid (pGlu), a natural amino acid derivative, has efficiently inhibited the catalytic activities of three important enzymes, namely: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease . These enzymes were reported to be associated with several important clinical conditions in humans .

Methods of Application

Radioactivity-based assay, spectrophotometric-based assay, and an Electrospray Ionization-Mass Spectrometry-based method were employed to ascertain the inhibitory actions of pGlu against PDE5A1, ACE, and urease, respectively .

Results or Outcomes

The results unveiled that pGlu potently suppressed the activity of PDE5A1 (half-maximal inhibitory concentration; IC50 = 5.23 µM) compared with that of standard drug sildenafil citrate (IC50 = 7.14 µM) . Moreover, pGlu at a concentration of 20 µg/mL was found to efficiently inhibit human ACE with 98.2% inhibition compared with that of standard captopril (99.6%; 20 µg/mL) . The urease-catalyzed reaction was also remarkably inactivated by pGlu and standard acetohydroxamic acid with IC50 values of 1.8 and 3.9 µM, respectively .

Synthesis of Bioactive Molecules

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

D-Pyroglutamic acid is a privileged asymmetric precursor for the synthesis of a variety of molecules such as Angiotensin-Converting Enzyme (ACE) inhibitors, angiotensin II receptor subtypes (AT-1 receptor antagonists), as well as bioactive natural products . It also constitutes essential structural units of many bioactive natural products .

Methods of Application

The synthesis of these bioactive molecules involves the use of D-Pyroglutamic acid as a starting material . The specific synthetic procedures would depend on the target molecule .

Results or Outcomes

The use of D-Pyroglutamic acid as a precursor has enabled the efficient synthesis of a variety of bioactive molecules . These molecules have potential applications in the treatment of various health conditions .

Safety And Hazards

D-Pyroglutamic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Direcciones Futuras

While D-Pyroglutamic acid has been studied in the context of metabolic syndrome and end-stage renal disease , more research is needed to fully understand its potential applications and effects. For instance, future studies should evaluate the association of urine D-Pyroglutamic acid concentration with outcomes among septic patients .

Propiedades

IUPAC Name

(2R)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCTXKNWHHXJC-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193432
Record name D-Pyroglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Pyroglutamic acid

CAS RN

4042-36-8
Record name (+)-Pyroglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4042-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Pyroglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004042368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Pyroglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-D-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Pidolic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQP297C4HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Pyroglutamic acid
Reactant of Route 2
D-Pyroglutamic acid
Reactant of Route 3
D-Pyroglutamic acid
Reactant of Route 4
D-Pyroglutamic acid
Reactant of Route 5
D-Pyroglutamic acid
Reactant of Route 6
D-Pyroglutamic acid

Citations

For This Compound
299
Citations
Y Suzuki, N Nagashima - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… A similar molecular compound consisting of D-glutamic acid and D-pyroglutamic acid is also obtained, but no molecular compound of the L-glutamic acid and D-pyroglutamic acid, or …
Number of citations: 2 www.journal.csj.jp
F Paoli, G Spignoli, G Pepeu - Psychopharmacology, 1990 - Springer
… In an attempt to understand their mechanism of action, we investigated whether oxiracetam and D-pyroglutamic acid were able to prevent the disruptive effect on passive avoidance of …
Number of citations: 32 link.springer.com
H Wu, AR West - Crystal growth & design, 2011 - ACS Publications
… Calculated binary phase diagram of l–d pyroglutamic acid using simplified Schroder–Van Laar and Prigogine–Defay equations. Experimental points measured by DSC (using Perkin-…
Number of citations: 12 pubs.acs.org
P Merino, J Revuelta, T Tejero, U Chiacchio… - Tetrahedron …, 2002 - Elsevier
… Herein, we describe the use of a chiral glyoxylic acid derived nitrone, in which the carboxyl group is already present, as a suitable material for a straightforward approach to 4-hydroxy-d-pyroglutamic …
Number of citations: 47 www.sciencedirect.com
SK Panday, J Prasad, DK Dikshit - Tetrahedron: Asymmetry, 2009 - Elsevier
… Stereoselective methylation of bicyclic lactams derived from d-pyroglutamic acid 68 has been reported by Armstrong et al. The bicyclic compound 70 was converted to 4-methyl …
Number of citations: 81 www.sciencedirect.com
T Nakanishi, A Shimizu, K Saiki, F Fujiwara… - Clinica chimica acta, 1991 - Elsevier
Massive urinary excretion of pyroglutamic acid (6-22 mg/mg creatinine) has been reported to occur in glutathione synthetase deficiency [l-4], in 5-oxoprolinase deficiency [5], and in …
Number of citations: 12 www.sciencedirect.com
CH Cheng, SW Tsai - Journal of the Chinese Institute of Chemical …, 2000 - airitilibrary.com
A synthesis process has been developed to produce D-pyroglutamic acid (D-PGA) from L-glutamic acid (L-GA) by employing successive racemization of L-GA, resolution of D,L-…
Number of citations: 2 www.airitilibrary.com
RW Armstrong, JA DeMattei - Tetrahedron letters, 1991 - Elsevier
… Because the R stereochemistry is desired at C30, D-pyroglutamic acid was utilized to generate the bicyclic lactam (-)7. In addition, the syn relationship of the two methyl substituents at …
Number of citations: 55 www.sciencedirect.com
A Stefanucci, E Novellino, R Costante, A Mollica - Heterocycles, 2014 - academia.edu
… The Conversion of intermediates 67a,b, 68a,b to 4-hydroxy-D-pyroglutamic acid derivatives consisted in four sequential step: (i) The sugar was eliminated by acid treatment; (ii) N–O …
Number of citations: 36 www.academia.edu
R Jain - Organic Preparations and Procedures International, 2001 - Taylor & Francis
… Methyl D-pyroglutamate required for the synthesis of authentic sample of 4a(R-enantiomer) was synthesized from D-pyroglutamic acid [[a]: +10.2" (c = 1 .5, H,O)] following a literature …
Number of citations: 19 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.